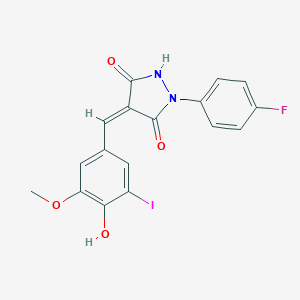![molecular formula C13H12N8O3 B314353 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE](/img/structure/B314353.png)
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is a synthetic organic compound that belongs to the class of imidazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting 2-methylimidazole with nitric acid to introduce the nitro group at the 5-position.
Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting 4-aminobenzonitrile with sodium azide under acidic conditions.
Coupling Reaction: The final step involves coupling the imidazole and tetrazole intermediates through an acetamide linkage. This is achieved by reacting 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid with 4-(1H-tetrazol-1-yl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the imidazole ring can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products
Reduction: 2-(2-methyl-5-amino-1H-imidazol-1-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide.
Substitution: 2-(2-methyl-4-bromo-5-nitro-1H-imidazol-1-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Enzyme Inhibition: It can inhibit certain enzymes, which is useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA, proteins, and other cellular components. The imidazole and tetrazole rings can also interact with metal ions and enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Metronidazole: 2-methyl-5-nitro-1H-imidazole-1-ethanol.
Tinidazole: 1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole.
Secnidazole: 1-(2-hydroxypropyl)-2-methyl-5-nitroimidazole.
Uniqueness
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is unique due to the presence of both imidazole and tetrazole rings, which confer distinct chemical and biological properties
属性
分子式 |
C13H12N8O3 |
|---|---|
分子量 |
328.29 g/mol |
IUPAC 名称 |
2-(2-methyl-5-nitroimidazol-1-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H12N8O3/c1-9-14-6-13(21(23)24)19(9)7-12(22)16-10-2-4-11(5-3-10)20-8-15-17-18-20/h2-6,8H,7H2,1H3,(H,16,22) |
InChI 键 |
QPXGGTRONBOJTR-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CC(=O)NC2=CC=C(C=C2)N3C=NN=N3)[N+](=O)[O-] |
规范 SMILES |
CC1=NC=C(N1CC(=O)NC2=CC=C(C=C2)N3C=NN=N3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B314272.png)
![N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B314273.png)
![2-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B314277.png)

![2-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B314279.png)
![2-[4-(heptyloxy)-3-methoxybenzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B314280.png)
![3-(4-Bromophenyl)-2-imino-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B314283.png)
![3-(2-Chlorophenyl)-2-imino-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B314284.png)
![1,3,7-TRIMETHYL-8-{[(2-METHYLPHENYL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B314285.png)
![N-[2-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-(1-naphthyl)acetamide](/img/structure/B314289.png)
![Ethyl ({6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetate](/img/structure/B314291.png)
![1-{2-azatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7,12,14-hexaen-2-yl}-2-[(6-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B314292.png)
![2-({6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2-phenoxyethyl)acetamide](/img/structure/B314293.png)
![N-(2-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(piperidin-1-ylcarbonyl)benzamide](/img/structure/B314295.png)
